N-(3-acetyl-2-methyl-5-benzofuranyl)-N-(8-quinolinylsulfonyl)acetamide N-(3-acetyl-2-methyl-5-benzofuranyl)-N-(8-quinolinylsulfonyl)acetamide N-(3-acetyl-2-methyl-5-benzofuranyl)-N-(8-quinolinylsulfonyl)acetamide is a member of quinolines.
Brand Name: Vulcanchem
CAS No.: 701281-11-0
VCID: VC21512053
InChI: InChI=1S/C22H18N2O5S/c1-13(25)21-14(2)29-19-10-9-17(12-18(19)21)24(15(3)26)30(27,28)20-8-4-6-16-7-5-11-23-22(16)20/h4-12H,1-3H3
SMILES: CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C)S(=O)(=O)C3=CC=CC4=C3N=CC=C4)C(=O)C
Molecular Formula: C22H18N2O5S
Molecular Weight: 422.5g/mol

N-(3-acetyl-2-methyl-5-benzofuranyl)-N-(8-quinolinylsulfonyl)acetamide

CAS No.: 701281-11-0

Cat. No.: VC21512053

Molecular Formula: C22H18N2O5S

Molecular Weight: 422.5g/mol

* For research use only. Not for human or veterinary use.

N-(3-acetyl-2-methyl-5-benzofuranyl)-N-(8-quinolinylsulfonyl)acetamide - 701281-11-0

Specification

CAS No. 701281-11-0
Molecular Formula C22H18N2O5S
Molecular Weight 422.5g/mol
IUPAC Name N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-quinolin-8-ylsulfonylacetamide
Standard InChI InChI=1S/C22H18N2O5S/c1-13(25)21-14(2)29-19-10-9-17(12-18(19)21)24(15(3)26)30(27,28)20-8-4-6-16-7-5-11-23-22(16)20/h4-12H,1-3H3
Standard InChI Key TUVMBYMUELVTNS-UHFFFAOYSA-N
SMILES CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C)S(=O)(=O)C3=CC=CC4=C3N=CC=C4)C(=O)C
Canonical SMILES CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C)S(=O)(=O)C3=CC=CC4=C3N=CC=C4)C(=O)C

Introduction

N-(3-acetyl-2-methyl-5-benzofuranyl)-N-(8-quinolinylsulfonyl)acetamide is a synthetic organic compound with significant interest in medicinal chemistry. It is categorized as a member of quinolines and features a benzofuran and quinoline moiety connected via a sulfonamide linkage. The compound's PubChem CID is 2133840, and its molecular formula is C22H18N2O5SC_{22}H_{18}N_2O_5S, with a molecular weight of 422.5 g/mol .

Structural Details

PropertyValue/Description
Molecular FormulaC22H18N2O5SC_{22}H_{18}N_2O_5S
Molecular Weight422.5 g/mol
IUPAC NameN-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-quinolin-8-ylsulfonylacetamide .
SMILES NotationCC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C)S(=O)(=O)C3=CC=CC4=C3N=CC=C4)C(=O)C .

Computed Descriptors

The compound's InChIKey is TUVMBYMUELVTNS-UHFFFAOYSA-N, and it has been modeled in both 2D and 3D conformations for computational studies .

Synthesis Pathways

Although specific synthesis details for this compound were not explicitly provided in the search results, the structural components suggest that it could be synthesized through:

  • Formation of the benzofuran moiety.

  • Coupling with an appropriate quinoline derivative via sulfonamide chemistry.

  • Acetylation to introduce the acetyl group on the benzofuran ring.

Pharmacological Potential

The sulfonamide group and heterocyclic cores (benzofuran and quinoline) are known scaffolds in drug discovery, often associated with:

  • Anticancer activity.

  • Antimicrobial properties.

  • Enzyme inhibition capabilities.

Comparative Insights

Similar compounds, such as quinoline-based sulfonamides, have demonstrated anticancer properties by modulating cell cycle regulators like P53 and P21 proteins . These findings suggest that N-(3-acetyl-2-methyl-5-benzofuranyl)-N-(8-quinolinylsulfonyl)acetamide could exhibit similar activities.

Drug Development

The compound's structure makes it a candidate for:

  • Anticancer drug design due to its heterocyclic frameworks.

  • Antibacterial applications leveraging the sulfonamide group.

Computational Studies

Its molecular weight and lipophilicity make it suitable for in silico docking studies against biological targets.

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